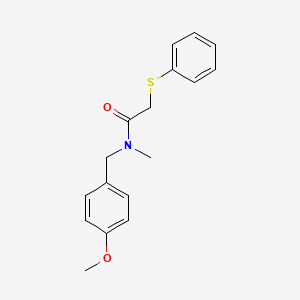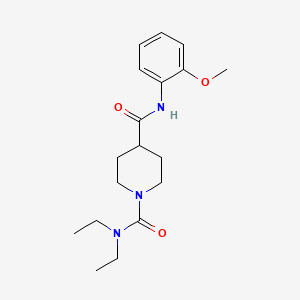
N-(3-chlorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide
Overview
Description
N-(3-chlorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide, also known as PD 98059, is a highly specific inhibitor of the mitogen-activated protein kinase (MAPK) pathway. This compound has been used extensively in scientific research to investigate the role of MAPK in various biological processes.
Mechanism of Action
N-(3-chlorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide 98059 specifically inhibits the MAPK pathway by preventing the activation of MAPK kinase (MEK), which is the upstream kinase responsible for activating MAPK. This inhibition prevents downstream signaling events that are critical for cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects
N-(3-chlorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide 98059 has been shown to have a number of biochemical and physiological effects in various biological systems. In cancer cells, N-(3-chlorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide 98059 has been shown to inhibit cell proliferation and induce apoptosis. In neuronal cells, N-(3-chlorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide 98059 has been shown to promote neuronal survival and differentiation.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-(3-chlorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide 98059 is its specificity for the MAPK pathway, which allows for the investigation of specific signaling events that are critical for various biological processes. However, one limitation of N-(3-chlorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide 98059 is its relatively short half-life, which requires frequent dosing in in vitro and in vivo experiments.
Future Directions
There are a number of future directions for research involving N-(3-chlorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide 98059. One area of interest is the investigation of the role of MAPK in various disease processes, including cancer, neurodegenerative diseases, and cardiovascular disease. Another area of interest is the development of more potent and selective inhibitors of the MAPK pathway, which could have therapeutic potential in a variety of disease states.
Synthesis Methods
N-(3-chlorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide 98059 can be synthesized using a multistep process that involves the condensation of 3-chloroaniline with ethyl acrylate to form 3-chloro-N-ethylcinnamamide. This intermediate is then treated with sodium borohydride to form the corresponding amine, which is subsequently reacted with 2,3-dihydroxybenzaldehyde to form the final product.
Scientific Research Applications
N-(3-chlorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide 98059 has been used extensively in scientific research to investigate the role of MAPK in various biological processes. This compound has been shown to inhibit the activation of MAPK by upstream kinases, thereby preventing downstream signaling events that are critical for cell proliferation, differentiation, and survival.
properties
IUPAC Name |
N-(3-chlorophenyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O/c17-14-6-3-7-15(10-14)18-16(20)19-9-8-12-4-1-2-5-13(12)11-19/h1-7,10H,8-9,11H2,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGPNTZICCWADOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001324427 | |
| Record name | N-(3-chlorophenyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001324427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49644394 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
362473-70-9 | |
| Record name | N-(3-chlorophenyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001324427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(3-CHLOROPHENYL)-3,4-DIHYDRO-2(1H)-ISOQUINOLINECARBOXAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-{[4-(3-methoxybenzoyl)-1-piperazinyl]methyl}-2,1,3-benzoxadiazole](/img/structure/B5311783.png)
![N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)-4,6-dimethylpyrimidin-2-amine](/img/structure/B5311787.png)
![1-[(4-ethoxyphenyl)sulfonyl]-3-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B5311789.png)
![5-[4-(allyloxy)-3-methoxybenzylidene]-1-(4-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5311794.png)
![N~4~-ethyl-N~2~-{[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}pyrimidine-2,4-diamine](/img/structure/B5311806.png)

![4-(4-fluorobenzoyl)-3-hydroxy-5-(3-methoxy-4-propoxyphenyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5311828.png)
![4-cyclopentyl-N-{[4-(dimethylamino)tetrahydro-2H-pyran-4-yl]methyl}pyrimidin-2-amine](/img/structure/B5311831.png)
![2-[4-(2-furoyl)-1-piperazinyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide](/img/structure/B5311839.png)


![N-ethyl-3-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]propanamide](/img/structure/B5311854.png)

![N-{3-(4-bromophenyl)-2-[(2-methoxybenzoyl)amino]acryloyl}leucine](/img/structure/B5311871.png)